molecular formula C8H8N2O B13932252 Pyridine, 4-(4,5-dihydro-2-oxazolyl)- CAS No. 54120-68-2

Pyridine, 4-(4,5-dihydro-2-oxazolyl)-

Cat. No.: B13932252
CAS No.: 54120-68-2
M. Wt: 148.16 g/mol
InChI Key: RUWXYKQDMLEAPE-UHFFFAOYSA-N
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Description

Pyridine, 4-(4,5-dihydro-2-oxazolyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a 4,5-dihydro-2-oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(4,5-dihydro-2-oxazolyl)- can be achieved through several methods. One common approach involves the reaction of 4,5-dihydro-2-oxazole-2-carbaldehyde with pyridine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

    Reduction: Formation of pyridine-4-(4,5-dihydro-2-oxazolyl) alcohols.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Pyridine, 4-(4,5-dihydro-2-oxazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-(4,5-dihydro-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-(4,5-dihydro-2-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

54120-68-2

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-pyridin-4-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H8N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2

InChI Key

RUWXYKQDMLEAPE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=NC=C2

Origin of Product

United States

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